molecular formula C20H19N3O2 B2495280 6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2309588-41-6

6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2495280
CAS No.: 2309588-41-6
M. Wt: 333.391
InChI Key: OZDOCAAATVLEPP-UHFFFAOYSA-N
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Description

6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a pyridazinone core with an azetidine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the azetidine ring, followed by the introduction of the naphthalene-2-carbonyl group. The final step involves the formation of the pyridazinone core. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure might interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its pharmacological properties, potentially leading to new therapeutic agents.

    Industry: It might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-2-{[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one include other pyridazinone derivatives, azetidine-containing molecules, and naphthalene-based compounds.

Uniqueness

What sets this compound apart is its combination of these three distinct structural elements. This unique structure might confer specific properties, such as enhanced stability, selectivity in biological interactions, or novel physical characteristics.

Properties

IUPAC Name

6-methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-6-9-19(24)23(21-14)13-15-11-22(12-15)20(25)18-8-7-16-4-2-3-5-17(16)10-18/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOCAAATVLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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